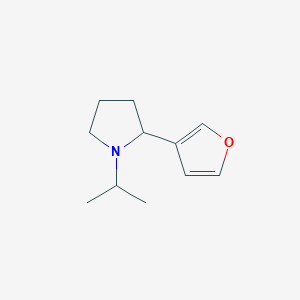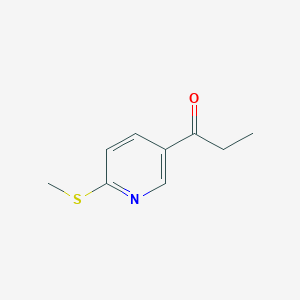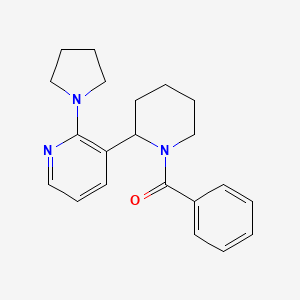
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One common method involves the use of a Fischer indole synthesis, where the aldehyde reacts with a hydrazine derivative to form the desired pyrrole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ester moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes.
作用机制
The mechanism of action of Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
相似化合物的比较
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of the amino acid phenylalanine.
Methyl 3-(4-hydroxyphenyl) propionate: A nitrification inhibitor that modulates plant growth and root system architecture.
4-Hydroxyphenylacetic acid: A compound with potential therapeutic applications in the treatment of various diseases.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which enable its diverse applications in research and industry.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8/h2-7,13-14H,1H3 |
InChI 键 |
JRTBRUMHQAZKEM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CNC=C1C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


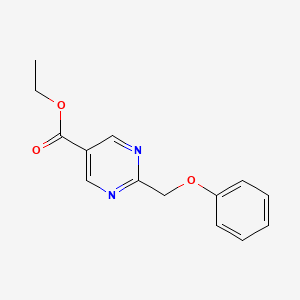
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
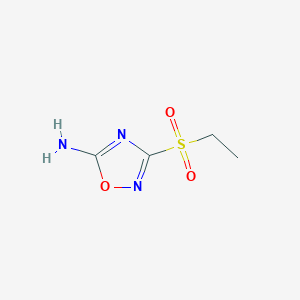
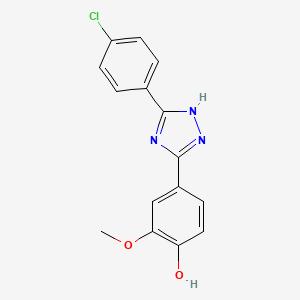

![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
